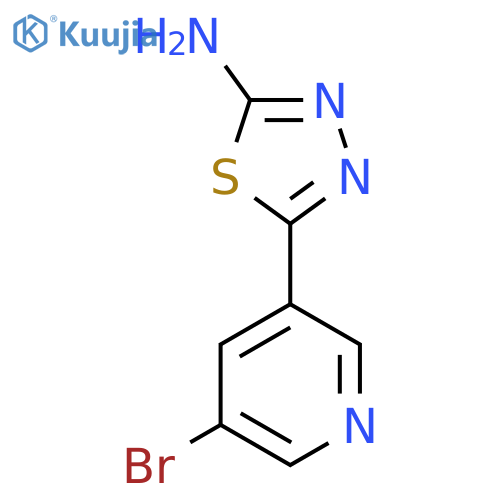Cas no 70057-75-9 (5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine)

70057-75-9 structure
商品名:5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine
CAS番号:70057-75-9
MF:C7H5BrN4S
メガワット:257.110398054123
CID:2192878
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-(5-bromo-3-pyridinyl)-
- 5-(5-BROMOPYRIDIN-3-YL)-1,3,4-THIADIAZOL-2-AMINE
- 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine
-
- インチ: 1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
- InChIKey: WBMPOMGBOZKUTQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)C1=NN=C(N)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 182
- トポロジー分子極性表面積: 92.9
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199317-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$947.38 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805005-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | ≥95% | 1g |
¥11603.00 | 2024-05-03 | |
| Chemenu | CM322902-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$833 | 2021-08-18 | |
| Chemenu | CM322902-1g |
5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine |
70057-75-9 | 95% | 1g |
$1012 | 2024-07-24 |
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine 関連文献
-
1. Water
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
70057-75-9 (5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2039-76-1(3-Acetylphenanthrene)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
